![molecular formula C15H20ClNO2 B2898655 N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclopentanecarboxamide CAS No. 2034520-79-9](/img/structure/B2898655.png)
N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclopentanecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is the primary inhibitory neurotransmitter in the central nervous system, and the inhibition of GABA transaminase results in increased levels of GABA, leading to enhanced GABAergic neurotransmission. CPP-115 has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, anxiety, and addiction.
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors, influencing their function .
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in cellular processes
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, including those involved in oxidative stress and inflammation .
Result of Action
Similar compounds have been shown to have antioxidant properties, suggesting that this compound may also have potential therapeutic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclopentanecarboxamide . .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclopentanecarboxamide is its high potency and selectivity for GABA transaminase inhibition. This allows for precise modulation of GABAergic neurotransmission without affecting other neurotransmitter systems. However, one limitation of N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclopentanecarboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclopentanecarboxamide. One area of interest is the development of more soluble analogs of N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclopentanecarboxamide that can be administered more easily in vivo. Another area of interest is the investigation of the long-term effects of N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclopentanecarboxamide on neuronal function and plasticity. Additionally, there is potential for the use of N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclopentanecarboxamide in the treatment of other neurological disorders, such as depression and schizophrenia.
Méthodes De Synthèse
N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclopentanecarboxamide can be synthesized through a multistep process involving the reaction of 3-chlorophenylacetonitrile with ethyl 2-oxocyclopentanecarboxylate, followed by reduction, hydrolysis, and resolution of the resulting racemic mixture. The final product is obtained as a single enantiomer through chiral HPLC purification.
Applications De Recherche Scientifique
N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclopentanecarboxamide has been extensively studied in preclinical models of various neurological disorders, including epilepsy, anxiety, and addiction. In animal models of epilepsy, N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclopentanecarboxamide has been shown to reduce seizure frequency and increase seizure threshold. In models of anxiety, N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclopentanecarboxamide has been shown to reduce anxiety-like behaviors and improve cognitive function. In models of addiction, N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclopentanecarboxamide has been shown to reduce drug-seeking behaviors and prevent relapse.
Propriétés
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c16-13-7-3-6-12(10-13)14(18)8-9-17-15(19)11-4-1-2-5-11/h3,6-7,10-11,14,18H,1-2,4-5,8-9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHWZQAHWBLPHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCC(C2=CC(=CC=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclopentanecarboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.